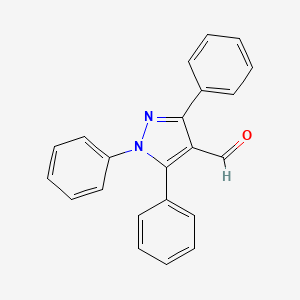
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of three phenyl groups attached to the pyrazole ring and an aldehyde group at the 4-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired product in good yields .
Another method involves the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines. This approach also provides good yields and is widely used in the synthesis of pyrazole derivatives .
Industrial Production Methods
Industrial production of 1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- often involves large-scale cyclocondensation reactions using readily available starting materials and efficient catalysts. The process is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: 1,3,5-Triphenyl-pyrazole-4-carboxylic acid.
Reduction: 1,3,5-Triphenyl-pyrazol-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- varies depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can include various enzymes and receptors, depending on the specific biological activity being investigated .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- can be compared with other pyrazole derivatives, such as:
1,3,5-Triphenyl-pyrazole: Lacks the aldehyde group, which affects its reactivity and applications.
1,3,5-Triphenyl-pyrazol-4-methanol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical properties and reactivity.
1,3,5-Triphenyl-pyrazole-4-carboxylic acid:
The uniqueness of 1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- lies in its combination of three phenyl groups and an aldehyde group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives.
Properties
CAS No. |
68426-71-1 |
|---|---|
Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,3,5-triphenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C22H16N2O/c25-16-20-21(17-10-4-1-5-11-17)23-24(19-14-8-3-9-15-19)22(20)18-12-6-2-7-13-18/h1-16H |
InChI Key |
NWPWGORXCFKYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
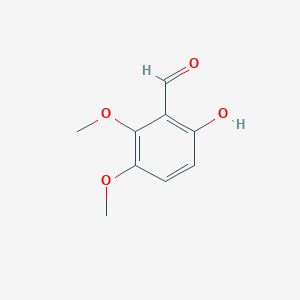


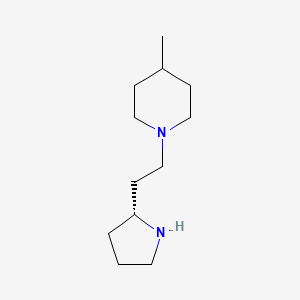
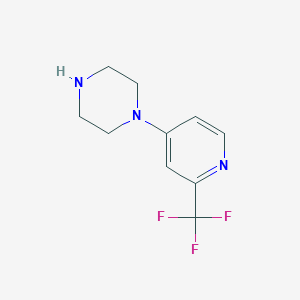
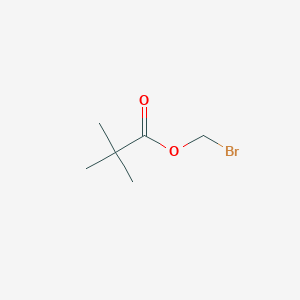
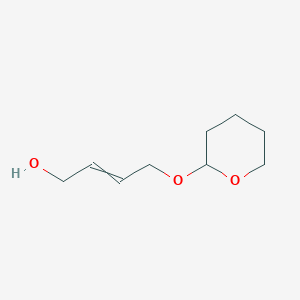

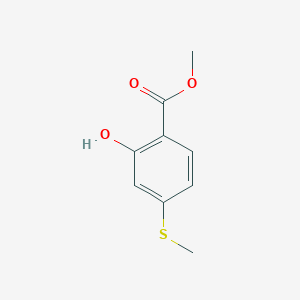
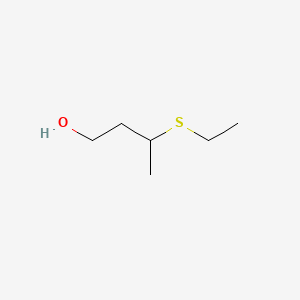
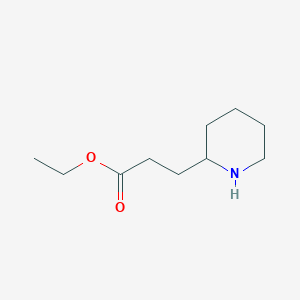
![Propanedioic acid, 2-[(7-chloro-1H-indol-3-yl)Methyl]-2-(forMylaMino)-, 1,3-diethyl ester](/img/structure/B8774328.png)
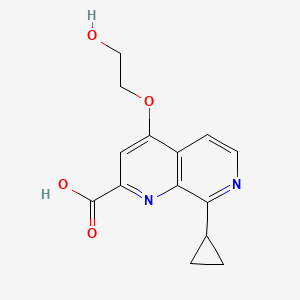
![5-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B8774352.png)
